molecular formula C6H4BrCl3Si B1580668 (4-Bromophenyl)trichlorosilane CAS No. 27752-77-8

(4-Bromophenyl)trichlorosilane

Cat. No.: B1580668
CAS No.: 27752-77-8
M. Wt: 290.4 g/mol
InChI Key: WODNGFYRYQNMEO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)trichlorosilane is an organosilicon compound with the chemical formula C6H4BrSiCl3 It is a derivative of trichlorosilane, where one of the hydrogen atoms is replaced by a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)trichlorosilane can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trichlorosilane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)trichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silanes.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

    Solvents: Non-polar solvents like toluene or hexane are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Substituted Silanes: Products of substitution reactions where the trichlorosilane group is replaced by other functional groups.

    Organosilicon Compounds: Products of hydrosilylation reactions, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

(4-Bromophenyl)trichlorosilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.

    Biological Research: It can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)trichlorosilane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive, allowing it to participate in a wide range of chemical transformations. The bromophenyl group can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: The parent compound, which is less reactive due to the absence of the bromophenyl group.

    (4-Chlorophenyl)trichlorosilane: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and properties.

    Phenyltrichlorosilane: Another related compound with a phenyl group instead of a bromophenyl group.

Uniqueness

(4-Bromophenyl)trichlorosilane is unique due to the presence of the bromine atom, which can participate in additional reactions, such as halogen exchange or cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

(4-bromophenyl)-trichlorosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODNGFYRYQNMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950443
Record name (4-Bromophenyl)(trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27752-77-8
Record name Bromophenyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Freshly activated magnesium (8.5 g, 0.35 mol) was slowly added over a period of four hours to a solution of 1,4-dibromobenzene (80 g, 0.34 mol) in 200 mL of diethylether, keeping the temperature below 30° C. The reaction mixture was stirred for 8 hours and then slowly added to a mixture of tetrachlorosilane (100 mL, 0.87 mol) in diethylether (50 mL) within 12 hours. The mixture was stirred for 12 hours, and unreacted tetrachlorosilane and diethylether were removed in vacuum. The remaining liquid was fractionally distilled through a Vigreux column under reduced pressure to provide 4-bromophenyltrichlorosilane as an oil (350 μHg/85° C.-37 g/37%). 1HNMR(400 MHz, CDCl3): δ 7.69 (4H, dd). 13CNMR (100 MHz, CDCl3): δ 134.6, 131.9, 130.4, 128.2. GC-MS: 290 (M+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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